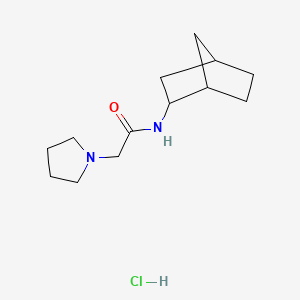
N-(2-Norbornanyl)-1-pyrrolidineacetamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ERL 360,也称为厄洛替尼,是一种选择性的可逆蛋白酪氨酸激酶抑制剂,位于表皮生长因子受体中。该化合物已显示出显着的抗肿瘤活性,特别是在表皮生长因子受体过表达的肿瘤中。厄洛替尼主要用于治疗非小细胞肺癌和胰腺癌。
准备方法
合成路线及反应条件
厄洛替尼通过多步合成过程合成,涉及喹唑啉核的形成。关键步骤包括:
喹唑啉核的形成: 这涉及在碱性条件下,4-氯-6,7-双(2-甲氧基乙氧基)喹唑啉与3-乙炔基苯胺反应。
纯化: 使用重结晶或色谱技术纯化粗产物以获得纯厄洛替尼。
工业生产方法
在工业环境中,厄洛替尼的生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程通常包括:
间歇反应器: 使用大型间歇反应器在受控温度和压力条件下进行合成。
纯化和质量控制: 采用先进的纯化技术,如高效液相色谱,以确保最终产品符合严格的质量标准。
化学反应分析
反应类型
厄洛替尼经历了几种类型的化学反应,包括:
氧化: 厄洛替尼可以被氧化形成各种代谢物。
还原: 还原反应可以改变喹唑啉核,影响化合物的活性。
取代: 取代反应,特别是亲核取代反应,可以在喹唑啉核上发生。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠等还原剂。
取代: 胺和硫醇等亲核试剂通常用于取代反应。
形成的主要产物
这些反应形成的主要产物包括各种代谢物和修饰的喹唑啉衍生物,它们可能具有不同的生物活性。
科学研究应用
厄洛替尼具有广泛的科学研究应用:
化学: 用作研究蛋白酪氨酸激酶抑制的模型化合物。
生物学: 研究其对细胞信号通路和凋亡的影响。
医学: 主要用于治疗非小细胞肺癌和胰腺癌。它还在研究其在治疗其他类型癌症的潜力。
工业: 用于开发靶向癌症治疗,以及作为药物开发中的参考化合物。
作用机制
厄洛替尼通过抑制与表皮生长因子受体相关的酪氨酸激酶的胞内磷酸化发挥作用。这种抑制阻止了促进细胞增殖和存活的下游信号通路的激活。分子靶标包括表皮生长因子受体和相关的信号蛋白。
相似化合物的比较
类似化合物
吉非替尼: 另一种表皮生长因子受体酪氨酸激酶抑制剂,用于治疗非小细胞肺癌。
阿法替尼: 表皮生长因子受体和其他 ErbB 家族成员的不可逆抑制剂。
奥希替尼: 第三代表皮生长因子受体酪氨酸激酶抑制剂,对某些表皮生长因子受体突变有效。
独特性
厄洛替尼在其可逆抑制机制及其对表皮生长因子受体的特异性活性方面是独一无二的。与阿法替尼等不可逆抑制剂不同,厄洛替尼允许对表皮生长因子受体活性进行更受控的调节,这在某些治疗环境中可能是有利的。
属性
CAS 编号 |
102367-05-5 |
|---|---|
分子式 |
C13H23ClN2O |
分子量 |
258.79 g/mol |
IUPAC 名称 |
N-(2-bicyclo[2.2.1]heptanyl)-2-pyrrolidin-1-ylacetamide;hydrochloride |
InChI |
InChI=1S/C13H22N2O.ClH/c16-13(9-15-5-1-2-6-15)14-12-8-10-3-4-11(12)7-10;/h10-12H,1-9H2,(H,14,16);1H |
InChI 键 |
DYPJHZOKJYPNQW-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CC(=O)NC2CC3CCC2C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















